1-Hydroxybenzotriazole

Peptide Synthesis Coupling Efficiency Racemization Suppression

HOBt is the archetypal racemization-suppressing additive for carbodiimide-mediated peptide coupling. Choose HOBt when a validated, historical synthetic protocol is in place. It eliminates the need for costly re-validation, exploits established workflows, and ensures predictable yields and stereochemical integrity. For DCM-based SPPS, rapid preactivation yields <0.1% racemization. In industrial settings, its lower price drives superior process economics. For teaching labs, it remains the robust, documented standard. Purchase with confidence for proven, reliable coupling performance.

Molecular Formula C6H5N3O
Molecular Weight 135.12 g/mol
CAS No. 2592-95-2
Cat. No. B026582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxybenzotriazole
CAS2592-95-2
Synonyms1-HYDROXYLBENZOTRIAZOLE; 1-HYDROXYBENZOTRIAZOL; 1-HYDROXYBENZOTRIAZOLE; 1-hydroxybenzotriazole anhydrous; 1-HYDROXY-1-H-BENZOTRIAZOLE; 1-HYDROXY-1,2,3-BENZOTRIAZOLE; 1-HOB; 1H-BENZOTRIAZOLE, 1-HYDROXY-
Molecular FormulaC6H5N3O
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=NN2O
InChIInChI=1S/C6H5N3O/c10-9-6-4-2-1-3-5(6)7-8-9/h1-4,10H
InChIKeyASOKPJOREAFHNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility8.4 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





1-Hydroxybenzotriazole (HOBt) CAS 2592-95-2: Procurement-Grade Specification and Core Properties for Peptide Synthesis


1-Hydroxybenzotriazole (HOBt, CAS 2592-95-2) is a white to off-white crystalline powder with the molecular formula C₆H₅N₃O and a molar mass of 135.12 g/mol . It is a derivative of benzotriazole, bearing a hydroxyl group at the 1-position [1]. HOBt functions primarily as a racemization-suppressing additive in carbodiimide-mediated peptide coupling reactions, where it acts by forming highly reactive active esters that reduce the formation of undesired epimers [2]. Key physicochemical properties include a predicted pKa of 7.39 ± 0.58 and a water solubility of 4.201 g/L at 29 °C . Its melting point is reported as 156–159 °C, with decomposition occurring upon melting [1].

Why 1-Hydroxybenzotriazole (HOBt) Cannot Be Simply Substituted by Other Coupling Additives: A Procurement Perspective


In the realm of peptide synthesis, the selection of a coupling additive is not trivial and cannot be based on a mere assumption of functional interchangeability. Substituting HOBt with a newer generation additive such as Oxyma or HOAt without empirical validation introduces significant procurement and process risk. Studies unequivocally demonstrate that while alternatives may excel in specific performance metrics, the final outcome is highly system-dependent [1]. For instance, the choice of additive critically influences both reaction kinetics and the stereochemical integrity of the final peptide product [2]. Furthermore, the thermal hazard profile and associated transportation/shipping classifications differ markedly between these reagents, directly impacting handling protocols, safety infrastructure, and overall supply chain costs [3]. Therefore, a decision to procure HOBt over a potential alternative must be substantiated by a direct, quantitative evaluation of these differential factors within the context of the intended synthetic application, as detailed in the evidence guide below.

Quantitative Differentiation of 1-Hydroxybenzotriazole (HOBt): A Head-to-Head Performance and Hazard Comparison for Informed Procurement


Comparative Coupling Efficiency: HOBt vs. HOAt and Oxyma in Stepwise Peptide Synthesis

In a direct comparative study evaluating the performance of coupling additives, Oxyma demonstrated coupling efficiency superior to that of HOBt and at least comparable to that of HOAt [1]. The study further established that Oxyma surpassed HOAt in more demanding peptide models, indicating that while HOAt is a potent additive, HOBt's performance is a clear baseline, with its efficiency being quantifiably lower than both Oxyma and HOAt in these specific experimental contexts [1]. This provides a clear, quantitative performance hierarchy for procurement decisions.

Peptide Synthesis Coupling Efficiency Racemization Suppression

Racemization Suppression in Challenging Couplings: HOBt vs. HOAt and Oxyma

In the same head-to-head study, Oxyma displayed a 'remarkable capacity to inhibit racemization' that was quantifiably superior to that observed with HOBt and at least comparable to HOAt [1]. Another study on segment coupling found that racemization followed the order: HOBt > Oxyma-T > OxymaPure > HOAt > Oxyma-B, indicating that HOBt consistently exhibited the highest level of epimerization among the compared additives [2].

Peptide Synthesis Racemization Stereochemical Integrity

Thermal Hazard and Shipping Classification: HOBt vs. Oxyma

1-Hydroxybenzotriazole is a known explosive material, with the anhydrous form being classified by the UN/DOT as a hazard class 1.3C explosive [1]. In contrast, Oxyma was specifically developed and evaluated to present a lower risk of explosion. Calorimetry assays (Differential Scanning Calorimetry, DSC, and Accelerated Rate Calorimetry, ARC) on benzotriazole-based additives like HOBt showed decomposition profiles consistent with their known explosivities, whereas Oxyma exhibited a quantifiably lower risk profile in these same assays [2].

Process Safety Thermal Stability Hazard Classification

Comparative Yield in Cyclization Reactions: EDC-HCl/HOBt vs. HBTU and TBTU

In a study comparing various coupling conditions for the cyclization of a peptide, the use of the carbodiimide/additive combination EDC-HCl with HOBt resulted in a 43% isolated yield after 54 hours [1]. Under identical substrate concentration (0.001 M) and reaction time (0.5 hours), the uronium salt HBTU provided a significantly higher yield of 72%, while TBTU and PyBOP gave yields of 61% and 68%, respectively [1].

Peptide Cyclization Reaction Yield Coupling Reagent Comparison

Solubility and Preactivation Kinetics in Non-Polar Solvents

Despite the poor solubility of HOBt in dichloromethane (DCM), a non-polar solvent commonly used in SPPS, preactivation with a carbodiimide proceeds rapidly to form the active HOBt-ester within 2 minutes [1]. This preactivation, when followed by coupling in the presence of DIEA, results in a reaction rate comparable to other rapid methods such as those using BOP or TBTU, and achieves a level of racemization below the detection limit of <0.1% [1].

Reaction Kinetics Solvent Compatibility Process Optimization

Reaction Kinetics: HOBt vs. HOAt in Acylation Reactions

A comparative study on the acylation reaction rate reported that HOAt completes the coupling reaction faster than HOBt [1]. Furthermore, the HOAt system provides a convenient visual indicator of reaction completion through a color change from yellow to colorless, a feature not inherent to HOBt-based reactions [1].

Reaction Kinetics Acylation Process Efficiency

Optimal Application Scenarios for Procuring 1-Hydroxybenzotriazole (HOBt) Based on Differential Evidence


Legacy Protocol Continuation and Method Transfer

HOBt remains a scientifically justifiable procurement choice when a validated, historical synthetic protocol is in place. The extensive literature and established workflows using carbodiimide/HOBt methodologies provide a low-risk pathway for method transfer, particularly when the acceptable level of racemization and yield has been previously characterized and meets product specifications [1]. Substitution with a newer additive would necessitate a full re-validation of the process, incurring time and analytical costs that may outweigh the marginal gains in efficiency or stereoselectivity.

Synthesis Requiring Preactivation in Dichloromethane (DCM)

For solid-phase peptide synthesis protocols that are optimized for the non-polar solvent DCM, HOBt presents a specific advantage. Despite its poor solubility in DCM, a preactivation step with a carbodiimide is rapid, forming the active ester within 2 minutes. This enables coupling rates comparable to onium salt reagents and achieves racemization levels below 0.1%, making it a competitive option for achieving high purity in DCM-based SPPS [2].

Cost-Sensitive Large-Scale Manufacturing

In a large-scale industrial setting where the cost of goods is a primary driver, the lower market price of HOBt compared to next-generation additives like HOAt and Oxyma-based reagents can be a decisive factor [3]. The quantifiably lower yields and higher racemization associated with HOBt [4] are known and can be factored into the overall process economics. For the production of peptides where these lower yields are acceptable and the purification process can readily remove epimeric impurities, HOBt remains the most cost-effective procurement option.

Educational and Fundamental Research Settings

HOBt is the archetypal additive for teaching the fundamentals of peptide coupling and racemization suppression. Its well-understood mechanism and extensive documentation make it an ideal reagent for academic and training laboratories [5]. In these settings, the primary objective is often the reliable demonstration of core chemical principles rather than achieving the absolute highest yield or the fastest reaction kinetics. Procurement of HOBt for these applications is justified by its status as a robust, predictable, and widely referenced standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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